molecular formula C10H12BrNO B13586857 2-(3-Bromo-4-methoxyphenyl)azetidine

2-(3-Bromo-4-methoxyphenyl)azetidine

Cat. No.: B13586857
M. Wt: 242.11 g/mol
InChI Key: ASIBWXFWNPNLMI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:

    Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.

    Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.

    Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.

    Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.

Chemical Reactions Analysis

2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:

Biological Activity

2-(3-Bromo-4-methoxyphenyl)azetidine is a compound of interest due to its potential biological activities. Azetidine derivatives, including this compound, have been studied for their pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cycloaddition reactions and other organic synthesis techniques. The presence of the bromine and methoxy groups on the phenyl ring significantly influences the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported that azetidinones, which share structural similarities with this compound, showed promising results against pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Azetidinone A3.12Mycobacterium tuberculosis
Azetidinone BTBDStaphylococcus aureus

Anticancer Activity

The anticancer properties of azetidine derivatives have been extensively studied, particularly their effects on breast cancer cell lines such as MCF-7. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively. For example, a related compound demonstrated an IC50 value of approximately 10 nM in MCF-7 cells, indicating potent antiproliferative effects .

Table 2: Antiproliferative Effects in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Related Compound XMCF-710
Related Compound YMDA-MB-23123

The mechanism by which azetidine derivatives exert their biological effects often involves interaction with cellular targets such as tubulin. Compounds similar to this compound have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for their efficacy as potential anticancer agents.

Case Studies

A notable case study involved the evaluation of a series of azetidine derivatives for their antiproliferative activities against various cancer cell lines. The study found that modifications on the phenyl ring significantly impacted the biological activity, suggesting that further structural optimization could enhance potency .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

ASIBWXFWNPNLMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN2)Br

Origin of Product

United States

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